N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Description
Chemical Identity and Nomenclature
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is systematically classified under the Chemical Abstracts Service registry number 1020058-19-8 and is catalogued in the PubChem database under the compound identifier 28306607. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural composition, incorporating both the acetamide functional group and the phenoxy ether linkage that characterizes this class of molecules. The molecular formula C15H14Cl2N2O2 indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 325.2 grams per mole. Alternative nomenclature systems have designated this compound with various synonyms, including the simplified designation AKOS005288743, which facilitates its identification in chemical databases and research literature.
The compound's structural complexity is further reflected in its International Chemical Identifier (InChI) string: InChI=1S/C15H14Cl2N2O2/c1-9-6-11(3-5-12(9)16)21-8-15(20)19-10-2-4-13(17)14(18)7-10/h2-7H,8,18H2,1H3,(H,19,20). This detailed chemical notation provides a standardized method for representing the compound's three-dimensional structure and atomic connectivity. The corresponding InChI Key, TVPWQVISBNZEDK-UHFFFAOYSA-N, serves as a condensed identifier that enables rapid database searches and cross-referencing across different chemical information systems. The compound's Simplified Molecular Input Line Entry System (SMILES) notation, CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)Cl, provides an alternative linear representation that facilitates computational analysis and molecular modeling studies.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C15H14Cl2N2O2 |
| Molecular Weight | 325.2 g/mol |
| Chemical Abstracts Service Number | 1020058-19-8 |
| PubChem Compound Identifier | 28306607 |
| InChI Key | TVPWQVISBNZEDK-UHFFFAOYSA-N |
Historical Context in Chemical Research
The development and recognition of this compound within the chemical research community can be traced through its database registration history, with the compound first being documented in chemical information systems on May 28, 2009. This initial registration marked the beginning of systematic study and characterization of the compound's properties and potential applications. The most recent modification to the compound's database entry occurred on May 24, 2025, indicating ongoing research interest and the continuous refinement of chemical data associated with this molecule. The sustained attention to this compound over more than a decade reflects its significance within the broader context of phenoxy acetamide research.
The historical development of phenoxy acetamide derivatives as a class can be traced to earlier foundational work on phenoxyacetic acid, which was first synthesized in 1880 through the reaction of sodium phenolate with sodium chloroacetate in hot water. This pioneering synthesis established the fundamental chemical methodology that would later be adapted and refined for the preparation of more complex phenoxy acetamide derivatives. The evolutionary progression from simple phenoxyacetic acid to sophisticated derivatives like this compound represents a significant advancement in synthetic organic chemistry, demonstrating the capacity for structural modification to achieve specific chemical and biological properties.
Contemporary research has increasingly focused on the phenoxy acetamide class due to their demonstrated potential in pharmaceutical applications. Literature surveys have revealed that phenoxy acetamide derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This broad range of biological activities has driven continued interest in the synthesis and characterization of new compounds within this chemical family, positioning molecules like this compound at the forefront of medicinal chemistry research. The compound's dual chlorinated structure represents a particularly sophisticated approach to molecular design, incorporating multiple electron-withdrawing groups to modulate biological activity and pharmacological properties.
Structural Classification within Phenoxy-Acetamide Derivatives
This compound belongs to the broader classification of phenoxy acetamide derivatives, which are characterized by the presence of both phenoxy and acetamide functional groups within a single molecular framework. This structural classification places the compound within a family of molecules that have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The phenoxy acetamide scaffold serves as a versatile platform for molecular modification, allowing researchers to introduce various substituents to optimize biological activity and pharmacological properties.
The specific structural features of this compound distinguish it from other members of the phenoxy acetamide family through its unique substitution pattern. The compound contains two distinct aromatic rings connected by an acetamide bridge, with one ring bearing an amino group and a chlorine substituent, while the other features both chlorine and methyl substituents. This particular arrangement of functional groups creates a molecule with distinct electronic and steric properties that differentiate it from simpler phenoxy acetamide derivatives.
Related compounds within this structural class include N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, which shares the amino-chlorophenyl moiety but differs in the substitution pattern of the phenoxy ring. Another structurally related molecule is N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)acetamide, which maintains the core structural framework while featuring only a single methyl substituent on the phenoxy ring. These structural variations within the phenoxy acetamide family provide valuable insights into structure-activity relationships and guide the design of new derivatives with enhanced properties.
The acetamide linkage in these compounds plays a crucial role in their biological activity, as acetamide derivatives are known to exhibit a wide spectrum of pharmacological effects. The acetamide functional group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Additionally, the amide bond provides metabolic stability compared to ester linkages, which is advantageous for pharmaceutical applications where prolonged biological activity is desired.
Research Significance in Organic Chemistry
The research significance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of an important class of organic compounds with significant pharmaceutical potential. The compound's dual chlorinated structure provides a valuable model for understanding the effects of halogen substitution on molecular properties and biological activity. Chlorine substituents are known to influence both the electronic properties of aromatic systems and the lipophilic character of molecules, making compounds like this particularly useful for studying structure-activity relationships in drug design.
Recent investigations have emphasized the importance of phenoxy acetamide derivatives in pharmaceutical research, with studies demonstrating significant biological activities including anticancer properties. The phenoxy acetamide scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets through various mechanisms of action. This versatility has made compounds in this class attractive candidates for drug development programs targeting diverse therapeutic areas, from antimicrobial agents to cancer treatment.
The synthetic accessibility of this compound and related compounds has contributed to their research significance, as the fundamental phenoxy acetamide synthesis can be accomplished through established methodologies involving the reaction of phenolic compounds with acetamide derivatives. The synthesis typically involves the formation of an ether bond between a phenol and a chloroacetate, followed by conversion to the acetamide through reaction with appropriate amine nucleophiles. This synthetic approach allows for systematic structural modification, enabling researchers to explore the effects of different substituents on biological activity and pharmaceutical properties.
The compound's availability through commercial suppliers, including specialized chemical vendors such as Matrix Scientific, has facilitated its incorporation into research programs across academic and industrial laboratories. This accessibility has enabled comparative studies examining the properties of different phenoxy acetamide derivatives, contributing to a more comprehensive understanding of this chemical class. The continued commercial availability of the compound suggests ongoing demand from the research community and potential for future pharmaceutical development.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-6-11(3-5-12(9)16)21-8-15(20)19-10-2-4-13(17)14(18)7-10/h2-7H,8,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPWQVISBNZEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Activated Ester Intermediate
A robust and high-yielding method involves the use of 3-nitro-4-chlorobenzoic acid as a starting material for the aromatic carboxylic acid component, which is activated by carbodiimide chemistry:
- Activation Step: 3-nitro-4-chlorobenzoic acid is reacted with N,N'-Diisopropylcarbodiimide (N,N'-DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at room temperature to form a reactive benzotriazole ester intermediate.
- Coupling Step: The activated ester is then reacted dropwise with 3-chloro-2-methylaniline (or a closely related substituted aniline) under stirring at room temperature or mild heating (3–5 hours), monitored by thin-layer chromatography (TLC), to yield the corresponding nitro-substituted benzoylamide intermediate.
This step is critical for forming the amide bond linking the aromatic amine and the acyl moiety.
Reduction of Nitro Group to Amino Group
The nitro group in the benzoylamide intermediate is reduced to an amino group using:
- Zinc metal powder or zinc metal sheets in the presence of sodium hydroxide (0.1 mol/L NaOH) aqueous solution.
- The reaction mixture is heated to 70–80 °C and stirred for 2–3 hours.
- This reduction converts the nitrobenzoylamide to the target amino-substituted benzoylamide.
Purification and Isolation
- After reduction, the reaction mixture is filtered to remove zinc residues.
- The filtrate is diluted with deionized water and subjected to liquid-liquid extraction using a mixture of petroleum ether and ethyl acetate (typically 1:10 by volume).
- The organic phase is then purified by column chromatography using the same solvent mixture.
- Finally, the purified product is obtained by removal of solvents under reduced pressure, yielding a light gray solid of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Activation | 3-nitro-4-chlorobenzoic acid, N,N'-DIC, HOBt, DCM | Room temp (20–25°C) | 2–3 hours | — | Formation of benzotriazole ester |
| Coupling | 3-chloro-2-methylaniline, dropwise addition | Room temp | 3–5 hours | — | Monitored by TLC |
| Reduction | Zinc metal, 0.1 M NaOH aqueous | 70–80 °C | 2–3 hours | >95% (reported) | Efficient nitro to amine conversion |
| Purification | Liquid-liquid extraction, column chromatography | Ambient | — | — | Use petroleum ether:ethyl acetate 1:10 |
Alternative Synthetic Approaches and Considerations
- The use of carbodiimide coupling agents such as N,N'-DIC combined with HOBt is preferred due to high yields (>95%) and mild reaction conditions, reducing side reactions and byproducts.
- The reduction step employing zinc and sodium hydroxide is advantageous for selective reduction of nitro groups without affecting other sensitive functionalities.
- Solvent choice (dichloromethane for activation and coupling, petroleum ether/ethyl acetate for extraction and chromatography) is critical for product solubility and purification efficiency.
- Reaction monitoring by TLC ensures completion of coupling and reduction steps, enhancing reproducibility and yield.
Summary of Key Research Findings
- The method described in patent CN105936625A demonstrates a streamlined, high-yield synthesis with a short production cycle and simplified operation compared to previous methods, achieving yields exceeding 95%.
- The stepwise approach—activation, coupling, reduction, and purification—is well-established and scalable for industrial applications.
- The compound is slightly soluble in water but soluble in common organic solvents such as dichloromethane and benzene, facilitating purification.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has shown promise in medicinal chemistry, particularly as a lead compound for drug development. Its structural features may contribute to its biological activity, potentially leading to the development of new therapeutic agents targeting specific diseases.
Case Studies
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. Research focusing on this compound could explore its efficacy and mechanism of action in cancer therapy.
Proteomics Research
This compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to modify protein structures can provide insights into cellular processes and disease mechanisms.
Case Studies
- Protein Targeting : Research has demonstrated that compounds like this compound can selectively bind to target proteins, facilitating the study of protein function in different biological contexts.
Agricultural Chemistry
The compound's potential applications extend to agricultural chemistry, where it could be investigated for use as a pesticide or herbicide. Its chlorinated phenyl groups may enhance its efficacy against specific pests or weeds.
Case Studies
- Pesticidal Activity : Compounds with similar chlorinated structures have been studied for their pesticidal properties, suggesting that this compound could be evaluated for effectiveness against agricultural pests.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Pharmaceutical Effects: The compound may bind to specific molecular targets, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Compounds:
Physicochemical Properties
- Melting Points: The quinazolinone derivative (7c) exhibits a higher melting point (255°C) compared to the target compound, likely due to increased crystallinity from the rigid heterocyclic core . Analogs with bulky substituents (e.g., thiazole sulfonyl group in ) show higher molecular weights but lower melting points, suggesting reduced crystalline stability.
- Methoxy or fluorine substituents (e.g., ) introduce polarity, which may improve aqueous solubility but reduce bioavailability.
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic organic compound with potential biological activity, particularly in pharmacological applications. Its structure, which includes an amino group and two chloro-substituted aromatic rings, suggests that it may exhibit diverse biological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₅H₁₄Cl₂N₂O₂
- Molecular Weight : 325.2 g/mol
- CAS Number : 1020058-19-8
Structure
The compound features a complex structure that can influence its biological interactions:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Key Findings :
- IC50 Values : In vitro studies report IC50 values ranging from 1.03 µM to 17.35 µM against different cancer cell lines, indicating moderate to strong cytotoxicity depending on the specific structure and substituents present in the compound .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Substituents | Electron-withdrawing groups enhance cytotoxicity |
| Amino Group | Essential for interaction with target proteins |
| Phenoxy Group | Contributes to hydrophobic interactions |
Antimicrobial Activity
In addition to anticancer properties, preliminary research indicates that this compound may possess antimicrobial properties. Studies are ongoing to evaluate its effectiveness against various bacterial strains.
Study 1: Cytotoxicity Evaluation
A study conducted on several derivatives of this compound revealed that modifications to the phenoxy group significantly affected cytotoxicity levels. The most potent derivative exhibited an IC50 value of 1.03 µM against A431 skin cancer cells .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound interacts with cellular pathways involved in apoptosis. Specifically, it was found to downregulate Bcl-2 expression while upregulating pro-apoptotic factors, leading to increased cell death in treated cancer cells .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide?
Answer:
The synthesis typically involves coupling reactions between substituted anilines and acyl chlorides. For example:
- Step 1: React 3-amino-4-chloroaniline with a substituted phenoxyacetyl chloride derivative in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at controlled temperatures (273–298 K) to form the acetamide backbone .
- Step 2: Purify intermediates via recrystallization (e.g., toluene or ethanol) to remove unreacted starting materials .
- Step 3: Optimize yields by adjusting solvent polarity, reaction time, and stoichiometry. For structurally similar acetamides, yields of 60–85% are typical under optimized conditions .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) at 100–298 K .
- Hydrogen Bonding: The amide N–H group often forms hydrogen bonds with carbonyl oxygen (N–H···O), creating 1D chains or 2D sheets. For example, N–H···O interactions (2.8–3.0 Å) stabilize the title compound’s lattice .
- Dihedral Angles: Substituents on the phenyl rings influence packing. In related chlorophenyl acetamides, dihedral angles between aromatic rings and the acetamide group range from 10–85°, affecting crystallinity .
Advanced: How can researchers resolve contradictions in pharmacological activity data across different studies?
Answer:
Contradictions may arise from variations in assay protocols or cell lines. Mitigation strategies include:
- Standardized Assays: Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay with consistent cell lines (e.g., HCT-116, MCF-7) and incubation times (48–72 hours) .
- Dose-Response Curves: Compare IC50 values across studies. For example, acetamide derivatives with electron-withdrawing groups (e.g., –Cl) often show enhanced activity against cancer cell lines .
- Statistical Validation: Apply ANOVA or t-tests to assess significance of activity differences. Cross-validate results using orthogonal assays (e.g., apoptosis markers) .
Advanced: What computational approaches predict the compound’s binding affinity to biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., sodium channels). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. For similar acetamides, lipophilicity (clogP ~3.5) correlates with membrane permeability .
- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .
Advanced: What challenges arise in crystallographic refinement of halogenated acetamides, and how are they addressed?
Answer:
- Disorder in Halogen Substituents: Chlorine atoms may exhibit positional disorder. Mitigate by collecting high-resolution data (<1.0 Å) and using restraints (SHELXL’s DFIX command) .
- Thermal Motion: Anisotropic displacement parameters (ADPs) for heavy atoms (Cl, O) require careful refinement. Apply ISOR restraints to prevent overfitting .
- Hydrogen Atom Placement: For N–H groups, refine with riding models (SHELXL’s AFIX 43) or locate via difference Fourier maps .
Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- Steric Effects: Bulky substituents (e.g., 3-methylphenoxy) slow reaction kinetics by hindering nucleophile access. Use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Electronic Effects: Electron-withdrawing groups (e.g., –Cl) increase electrophilicity of the carbonyl carbon. Hammett σ values predict rate acceleration (σ > 0.5 for –Cl) .
- Leaving Group Ability: Phenoxy groups with electron-deficient rings (e.g., 4-chloro-3-methylphenoxy) facilitate departure during substitution, as confirmed by DFT calculations .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR: ¹H NMR (400 MHz, DMSO-d6) shows characteristic signals: δ 8.2 (s, 1H, NH), 7.4–6.8 (m, aromatic H), 4.5 (s, 2H, CH2). ¹³C NMR confirms carbonyl (δ 168 ppm) and aromatic carbons .
- Mass Spectrometry: ESI-MS ([M+H]⁺) matches theoretical molecular weight. Fragmentation patterns (e.g., loss of –Cl or –OCH3) validate substituent positions .
- IR: Stretching frequencies for amide I (1650–1680 cm⁻¹) and N–H (3300 cm⁻¹) confirm the core structure .
Advanced: How can researchers design derivatives to enhance metabolic stability while retaining activity?
Answer:
- Bioisosteric Replacement: Substitute –Cl with –CF3 to reduce oxidative metabolism. For example, fluorinated analogs show improved half-lives in microsomal assays .
- Prodrug Strategies: Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protectors to delay hepatic clearance .
- Cytochrome P450 Avoidance: Use MetaSite software to predict metabolic hotspots. Avoid substitutions at positions prone to hydroxylation (e.g., para to –NH2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
